Sch 32615

Description

Structure

3D Structure

Properties

IUPAC Name |

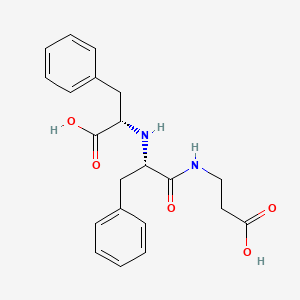

(2S)-2-[[(2S)-1-(2-carboxyethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c24-19(25)11-12-22-20(26)17(13-15-7-3-1-4-8-15)23-18(21(27)28)14-16-9-5-2-6-10-16/h1-10,17-18,23H,11-14H2,(H,22,26)(H,24,25)(H,27,28)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVRTBFSWOVRST-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCCC(=O)O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCCC(=O)O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232752 | |

| Record name | Sch 32615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83861-02-3 | |

| Record name | Sch 32615 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083861023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sch 32615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCH-32615 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT9YZC71VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sch 32615: A Technical Guide to a Neutral Endopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch 32615 is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin or enkephalinase. NEP is a zinc-dependent metalloprotease responsible for the degradation of a variety of biologically active peptides. By inhibiting NEP, this compound effectively increases the local concentrations of these peptides, leading to a range of physiological effects. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and a visualization of its impact on critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of NEP inhibitors.

Introduction to Neutral Endopeptidase (NEP) and this compound

Neutral endopeptidase (EC 3.4.24.11) is a membrane-bound enzyme that plays a crucial role in inactivating a number of peptide signaling molecules.[1] It functions by cleaving peptides on the amino side of hydrophobic residues.[2][3][4] NEP's substrates are diverse and include:

-

Enkephalins: Endogenous opioid peptides involved in pain modulation.[5]

-

Atrial Natriuretic Peptide (ANP): A hormone that regulates blood pressure and volume.

-

Substance P: A neuropeptide involved in inflammation and pain transmission.

-

Bradykinin: A peptide that causes vasodilation.

-

Angiotensin I and II: Peptides involved in blood pressure regulation.

Given its role in terminating the action of these important signaling molecules, inhibition of NEP has been a significant area of interest for therapeutic development.

This compound is a potent and specific inhibitor of neutral endopeptidase. Its inhibitory action leads to the potentiation and prolongation of the effects of NEP substrates. This has been demonstrated in various preclinical models, where this compound has shown effects such as analgesia and alterations in neurotransmitter metabolism.

Quantitative Data for this compound

The inhibitory potency of this compound against neutral endopeptidase has been quantified, providing key data for its characterization.

| Parameter | Value | Reference |

| Ki (Inhibition Constant) | 19.5 nM | |

| Chemical Formula | C21H24N2O5 | |

| CAS Number | 83861-02-3 |

Mechanism of Action of this compound

This compound exerts its effects by directly inhibiting the enzymatic activity of neutral endopeptidase. As a zinc-dependent metalloprotease, NEP utilizes a zinc ion in its active site to catalyze the hydrolysis of its peptide substrates. This compound likely interacts with this active site, preventing the binding and subsequent cleavage of endogenous peptides like enkephalins and atrial natriuretic peptide. This leads to an accumulation of these peptides at their sites of action, thereby enhancing their downstream signaling effects.

Signaling Pathways Modulated by this compound

The inhibition of NEP by this compound has significant consequences for multiple signaling pathways. Below are diagrams illustrating the impact of this compound on two key pathways: the enkephalin signaling pathway and the atrial natriuretic peptide (ANP) signaling pathway.

Experimental Protocols

This section provides an overview of key experimental protocols used to characterize the effects of this compound.

In Vitro NEP Inhibition Assay (Fluorometric Method)

This protocol outlines a general method for determining the inhibitory activity of this compound on NEP using a fluorogenic substrate.

Objective: To determine the IC50 or Ki value of this compound for neutral endopeptidase.

Materials:

-

Recombinant human neutral endopeptidase (NEP)

-

This compound

-

Fluorogenic NEP substrate (e.g., Glutaryl-Ala-Ala-Phe-4-methoxy-2-naphthylamine)

-

Aminopeptidase M

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare working solutions of NEP, the fluorogenic substrate, and aminopeptidase M in the assay buffer.

-

-

Assay Setup:

-

To the wells of the 96-well microplate, add the assay buffer.

-

Add the various concentrations of this compound to the appropriate wells. Include a control well with solvent only (no inhibitor).

-

Add the NEP enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic NEP substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Signal Development:

-

Stop the NEP reaction and develop the fluorescent signal by adding aminopeptidase M. Aminopeptidase M cleaves the product of the NEP reaction to release the fluorescent molecule.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all readings.

-

Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vivo Analgesia Assessment (Hot-Plate Test)

This protocol describes a common method to evaluate the analgesic effects of this compound in rodents.

Objective: To assess the antinociceptive properties of this compound in response to a thermal stimulus.

Animals: Male mice or rats.

Materials:

-

This compound

-

Vehicle (e.g., saline, methylcellulose)

-

Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

-

Animal enclosures

Procedure:

-

Acclimation: Acclimate the animals to the laboratory environment for at least one week before the experiment.

-

Baseline Measurement: Determine the baseline pain response by placing each animal individually on the hot plate and measuring the latency (in seconds) to a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer this compound or vehicle to the animals via a specified route (e.g., subcutaneous, intraperitoneal, or intravenous).

-

Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency.

-

Data Analysis: Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

In Vivo Assessment of Dopamine Metabolism

This protocol provides a general workflow for investigating the effect of this compound on dopamine metabolism in the rodent brain.

Objective: To measure the levels of dopamine and its metabolites in specific brain regions following this compound administration.

Animals: Male rats.

Materials:

-

This compound

-

Vehicle

-

Anesthesia

-

Surgical instruments for brain dissection

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Reagents for tissue homogenization and HPLC mobile phase

Procedure:

-

Drug Administration: Administer this compound or vehicle to the rats.

-

Tissue Collection: At a predetermined time after drug administration, euthanize the animals and rapidly dissect the brain regions of interest (e.g., nucleus accumbens, striatum).

-

Sample Preparation: Homogenize the brain tissue samples in a suitable buffer and centrifuge to remove cellular debris.

-

HPLC Analysis: Inject the supernatant from the homogenized samples into the HPLC system. Separate dopamine and its metabolites (e.g., DOPAC, HVA) using a reverse-phase column and detect them using an electrochemical detector.

-

Data Analysis: Quantify the concentrations of dopamine and its metabolites by comparing the peak areas to those of known standards. Compare the levels between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a valuable research tool for investigating the physiological roles of neutral endopeptidase and its substrates. Its potent inhibitory activity allows for the effective manipulation of endogenous peptide signaling, providing insights into processes such as pain perception, cardiovascular regulation, and neurotransmission. The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug development professionals working with this compound and other NEP inhibitors. Further research into the therapeutic potential of this class of compounds is warranted.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Positional effects in the neprilysin (neutral endopeptidase) reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neutral endopeptidase 24.11 in human neutrophils: cleavage of chemotactic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The purification and specificity of a neutral endopeptidase from rabbit kidney brush border - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Pharmacological Profile of Sch 32615: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch 32615 is a potent and selective inhibitor of the enzyme neutral endopeptidase 24.11, also known as enkephalinase or neprilysin. By preventing the degradation of endogenous enkephalins, this compound effectively enhances the analgesic effects of these opioid peptides. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo potency, selectivity, and the downstream signaling pathways it modulates. Detailed experimental methodologies for key assays are provided, and quantitative data are summarized for clarity.

Mechanism of Action

This compound exerts its pharmacological effects through the competitive inhibition of enkephalinase. This enzyme is a key regulator of endogenous opioid peptides, specifically the enkephalins, by cleaving and inactivating them. By inhibiting enkephalinase, this compound increases the synaptic concentration and prolongs the action of enkephalins, leading to enhanced activation of opioid receptors and subsequent analgesic and other opioid-mediated effects.

Signaling Pathway

The primary signaling pathway modulated by this compound is the endogenous opioid system. By preventing enkephalin degradation, this compound potentiates the activation of mu (µ) and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability and nociceptive signal transmission.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

In Vitro Enzyme Inhibition

| Enzyme | Substrate | Ki (nM) | Source |

| Enkephalinase | Met5-enkephalin | 19.5 ± 0.9 | [3] |

In Vivo Analgesic Activity

| Species | Analgesia Model | Route of Administration | ED50 / MED | Source |

| Mouse | D-Ala2-Met5-enkephalinamide Potentiation | s.c. | 1.4 ng/kg (ED50) | [3] |

| Mouse | Surgery-Induced Analgesia (Hot-Plate) | s.c. | 150 mg/kg (significant enhancement) | [4] |

| Mouse | Pregnancy-Induced Analgesia (Hot-Plate) | s.c. | 150 mg/kg, 250 mg/kg (significant enhancement) | |

| Rat | Hot-Plate Test (49°C) | i.t. | 40 nmol | |

| Rat | Hot-Plate Test (52°C) | i.t. | 74 nmol | |

| Rat | Tail-Flick Test | i.t. | 68 nmol | |

| Rat | Paw Pressure Test | i.t. | 83 nmol | |

| Rat | Stress-Induced Analgesia | p.o. (as Sch 34826) | 10 mg/kg (MED) | |

| Rat | Modified Yeast-Paw Test | p.o. (as Sch 34826) | 100 mg/kg (MED) |

Note: Sch 34826 is an orally active prodrug that is de-esterified in vivo to the active constituent, this compound.

Enzyme Selectivity Profile

| Enzyme | Concentration Tested | Inhibition | Source |

| Aminopeptidase | up to 10 µM | No inhibition | |

| Diaminopeptidase III | up to 10 µM | No inhibition | |

| Angiotensin-Converting Enzyme (ACE) | up to 10 µM | No inhibition |

Experimental Protocols

Disclaimer: The following protocols are representative of standard methodologies for these assays. The exact, detailed protocols from the original cited studies may not be fully available in the public domain.

In Vitro Enkephalinase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory constant (Ki) of this compound against enkephalinase.

Materials:

-

Purified enkephalinase (from a suitable source, e.g., rat kidney cortex)

-

Met5-enkephalin (substrate)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Quenching solution (e.g., 1 M HCl)

-

HPLC system for analysis

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent and perform serial dilutions to obtain a range of inhibitor concentrations.

-

In a reaction vessel, combine the assay buffer, a fixed concentration of purified enkephalinase, and varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a known concentration of Met5-enkephalin.

-

Allow the reaction to proceed at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the quenching solution.

-

Analyze the reaction mixture using HPLC to quantify the amount of undegraded Met5-enkephalin.

-

Determine the initial reaction velocities at each inhibitor concentration.

-

Calculate the Ki value using appropriate enzyme kinetic models, such as the Cheng-Prusoff equation.

In Vivo Hot-Plate Test

This protocol describes a standard hot-plate test to assess the analgesic effects of this compound in rodents.

Apparatus:

-

Hot-plate analgesia meter with a surface maintained at a constant temperature (e.g., 52.5 ± 0.5°C or 55 ± 0.5°C).

-

A transparent cylindrical enclosure to keep the animal on the heated surface.

Procedure:

-

Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.

-

Baseline Measurement: Gently place each animal on the hot plate and start a timer. Observe the animal for nocifensive behaviors, such as hind paw licking or jumping. Record the latency (in seconds) to the first clear sign of a pain response.

-

Cutoff Time: To prevent tissue damage, a cutoff time (e.g., 30 or 60 seconds) should be established. If the animal does not respond within this time, it should be removed from the plate, and the latency recorded as the cutoff time.

-

Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., subcutaneous or intrathecal injection).

-

Post-Treatment Testing: At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), repeat the latency measurement as described in step 2.

-

Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cutoff time - Baseline latency)] x 100.

In Vivo Tail-Flick Test

This protocol outlines the tail-flick test, a common method to evaluate spinal analgesia.

Apparatus:

-

Tail-flick analgesia meter, which applies a focused beam of radiant heat to the animal's tail.

-

A restraining device to hold the animal gently during the procedure.

Procedure:

-

Acclimatization: Acclimate the animals to the restraining device for several short periods before the experiment to minimize stress.

-

Baseline Measurement: Gently place the animal in the restrainer. Position the tail over the radiant heat source. Activate the heat source and start a timer simultaneously. The timer automatically stops when the animal flicks its tail out of the heat beam. Record this baseline latency.

-

Cutoff Time: A cutoff time (e.g., 10-12 seconds) is used to prevent tissue damage. If the animal does not flick its tail within this time, the heat source is turned off, and the animal is removed.

-

Drug Administration: Administer this compound or vehicle.

-

Post-Treatment Testing: Measure the tail-flick latency at various time points after drug administration, as described in step 2.

-

Data Analysis: Calculate the %MPE as described for the hot-plate test.

Pharmacokinetic Profile

Detailed pharmacokinetic studies specifically on this compound are limited in the publicly available literature. However, its prodrug, Sch 34826, was developed to confer oral activity. Sch 34826 is de-esterified in vivo to form the active compound, this compound. Studies have shown that orally administered Sch 34826 is effective in various animal models, with a duration of action of at least 4 hours in rats. This compound itself is active when administered parenterally (e.g., subcutaneously or intrathecally) but has poor oral bioavailability.

Conclusion

This compound is a potent and selective inhibitor of enkephalinase with demonstrated analgesic properties in a variety of preclinical models. Its mechanism of action, through the potentiation of endogenous enkephalin signaling, offers a distinct approach to pain management. The development of its orally active prodrug, Sch 34826, has enabled further exploration of its therapeutic potential. This technical guide provides a comprehensive summary of the available pharmacological data and standardized methodologies for the continued investigation of this compound and related compounds. Further research into the detailed pharmacokinetics of this compound and a broader characterization of its selectivity profile would be valuable for its continued development.

References

- 1. New molecular insights could lead to design of non-addictive opioid drugs | Drug Discovery News [drugdiscoverynews.com]

- 2. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. An enkephalinase inhibitor, this compound, augments analgesia induced by surgery in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Sch 32615: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 32615 is a potent and selective inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase.[1] This enzyme is a key regulator of endogenous opioid peptides, specifically the enkephalins, by catalyzing their degradation.[2] By inhibiting enkephalinase, this compound effectively increases the local concentration and prolongs the action of enkephalins, leading to enhanced downstream opioid receptor signaling. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, outlining representative experimental protocols, and visualizing its mechanism of action and experimental workflows. Sch 34826 has been identified as an orally active prodrug that is de-esterified in vivo to form the active constituent, this compound.[3]

Quantitative Data Summary

The in vitro inhibitory activity of this compound has been quantified against its primary target, enkephalinase, and its selectivity has been assessed against other peptidases. The key quantitative data are summarized in the table below.

| Parameter | Value | Enzyme/Substrate System | Reference |

| Ki | 19.5 ± 0.9 nM | Isolated enkephalinase / Met5-enkephalin | [3] |

| Selectivity | No inhibition up to 10 µM | Aminopeptidase / Met5-enkephalin | [3] |

| Selectivity | No inhibition up to 10 µM | Diaminopeptidase III / Met5-enkephalin | |

| Selectivity | No inhibition up to 10 µM | Angiotensin-Converting Enzyme (ACE) |

Mechanism of Action: Signaling Pathway

This compound exerts its effect by preventing the breakdown of endogenous enkephalins. These peptides are then free to bind to and activate opioid receptors, such as the mu (µ) and delta (δ) opioid receptors, on neuronal cell membranes. This activation initiates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and the analgesic effects observed in in vivo studies.

Experimental Protocols

While the precise, detailed protocol for the original determination of the Ki for this compound is not publicly available in the reviewed literature, a representative methodology for an in vitro enkephalinase inhibition assay can be constructed based on established principles.

Representative Protocol: In Vitro Enkephalinase (NEP) Inhibition Assay

1. Objective: To determine the inhibitory constant (Ki) of this compound against enkephalinase through the measurement of Met5-enkephalin degradation.

2. Materials:

- Enzyme: Purified or isolated enkephalinase (Neutral Endopeptidase).

- Substrate: Met5-enkephalin.

- Radiolabeled Substrate: [3H]-Met5-enkephalin or other suitably labeled enkephalin.

- Inhibitor: this compound.

- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

- Reaction Termination Solution: e.g., 0.1 M HCl.

- Separation Medium: C18 solid-phase extraction columns or HPLC system.

- Scintillation Fluid and Counter.

3. Procedure:

- Enzyme Preparation: Prepare serial dilutions of the purified enkephalinase in assay buffer.

- Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.

- Assay Setup: In a microcentrifuge tube or 96-well plate, combine the assay buffer, a fixed concentration of radiolabeled Met5-enkephalin, and varying concentrations of this compound.

- Reaction Initiation: Add the enkephalinase solution to each tube/well to start the reaction.

- Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

- Reaction Termination: Stop the reaction by adding the termination solution.

- Separation of Substrate and Product: Separate the intact radiolabeled Met5-enkephalin from its radiolabeled degradation products (e.g., [3H]-Tyr-Gly-Gly) using C18 columns or HPLC. The intact substrate will be retained on the C18 column, while the more polar degradation products will be in the eluate.

- Quantification: Measure the radioactivity of the eluate using a scintillation counter.

- Data Analysis: Plot the percentage of inhibition versus the concentration of this compound. Calculate the IC50 value from this curve. The Ki can then be determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay to characterize a compound like this compound.

Conclusion

The in vitro characterization of this compound demonstrates it to be a potent and highly selective inhibitor of enkephalinase. Its low nanomolar Ki value and lack of significant activity against other related peptidases underscore its specificity. The methodologies outlined in this guide, while representative, provide a solid foundation for understanding the experimental approaches used to elucidate the biochemical profile of this and similar enzyme inhibitors. The visualization of its mechanism of action and the experimental workflow further clarifies its role in modulating the endogenous opioid system, providing a valuable resource for researchers in pharmacology and drug development.

References

- 1. The antinociceptive effects of SCH-32615, a neutral endopeptidase (enkephalinase) inhibitor, microinjected into the periaqueductal, ventral medulla and amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Sch 32615: Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of Sch 32615, a potent and selective inhibitor of the enzyme neprilysin, also known as enkephalinase. This compound is the active metabolite of the orally bioavailable prodrug Sch 34826. By preventing the degradation of endogenous enkephalins, this compound enhances the body's natural pain-relief mechanisms, offering a promising therapeutic strategy for the management of pain. This document details the discovery, synthesis, pharmacological properties, and key experimental protocols related to this compound, presenting a valuable resource for researchers in the fields of pharmacology and drug development.

Discovery and Rationale

This compound, chemically identified as N-[L-(-1-carboxy-2-phenyl)ethyl]-L-phenylalanyl-beta-alanine, emerged from research programs aimed at developing analgesics that could potentiate the endogenous opioid system while minimizing the side effects associated with exogenous opioids. The rationale was centered on inhibiting neprilysin (EC 3.4.24.11), a key zinc-dependent metalloendopeptidase responsible for the inactivation of several signaling peptides, most notably the enkephalins.

Enkephalins are endogenous pentapeptides that play a crucial role in nociceptive signaling. However, their therapeutic utility is limited by their rapid degradation in the synaptic cleft. By inhibiting neprilysin, this compound effectively increases the synaptic concentration and prolongs the action of enkephalins, thereby enhancing their analgesic effects.

The development strategy led to the synthesis of Sch 34826, an orally active prodrug.[1] Following oral administration, Sch 34826 is metabolically converted, through de-esterification, to its active form, this compound.[1] This prodrug approach successfully overcomes the poor oral bioavailability often associated with peptide-like molecules.

Synthesis of this compound

Synthesis of the Prodrug, Sch 34826:

The synthesis of Sch 34826, (S)-N-[N-[1-[[(2,2-dimethyl-1,3-dioxolan-4-yl) methoxy]carbonyl]-2-phenylethyl]-L-phenylalanine]-beta-alanine, involves the coupling of protected amino acid precursors.[1] The general synthetic approach for such peptide-like structures typically involves:

-

Protection of functional groups: The amino and carboxyl groups of the constituent amino acids (a phenylalanine derivative, phenylalanine, and beta-alanine) are protected to prevent unwanted side reactions during coupling.

-

Peptide bond formation: The protected amino acids are sequentially coupled using standard peptide coupling reagents (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) to form the tripeptide backbone.

-

Esterification: The N-terminal phenylalanine derivative is esterified with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol to form the prodrug ester moiety.

-

Deprotection: Finally, the protecting groups are removed under specific conditions to yield the final prodrug, Sch 34826.

Conversion to this compound:

In vivo, esterases cleave the ester bond of Sch 34826 to yield the active carboxylic acid, this compound.

Pharmacological Profile

This compound is a potent and selective inhibitor of neprilysin. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

In Vitro Activity

The inhibitory potency of this compound against neprilysin has been determined using enzymatic assays.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| Ki | 19.5 ± 0.9 nM | Isolated enkephalinase | Met5-enkephalin | [1] |

Selectivity: this compound demonstrates high selectivity for neprilysin over other related enzymes. It did not inhibit aminopeptidase or diaminopeptidase III up to a concentration of 10 µM and showed no effect on angiotensin-converting enzyme (ACE) at concentrations up to 10 µM.[1]

In Vivo Analgesic Activity

The analgesic effects of this compound and its prodrug Sch 34826 have been evaluated in various animal models of pain.

| Test | Species | Compound | Route of Administration | Effective Dose | Reference |

| D-Ala2-Met5-enkephalinamide Potentiation | Mouse | Sch 34826 | p.o. | ED50 = 5.3 mg/kg | |

| D-Ala2-Met5-enkephalinamide Potentiation | Rat | Sch 34826 | p.o. | MED = 1 mg/kg | |

| D-Ala2-Met5-enkephalinamide Potentiation | Mouse | This compound | s.c. | ED50 = 1.4 ng/kg | |

| Low Temperature Hot-Plate Test | Mouse | Sch 34826 | p.o. | MED = 30 mg/kg | |

| Acetic Acid-Induced Writhing Test | Mouse | Sch 34826 | p.o. | MED = 30 mg/kg | |

| Stress-Induced Analgesia Test | Rat | Sch 34826 | p.o. | MED = 10 mg/kg | |

| Modified Rat Yeast-Paw Test | Rat | Sch 34826 | p.o. | MED = 100 mg/kg | |

| Pregnancy-Induced Analgesia (Hot-Plate) | Mouse | This compound | s.c. | 150 mg/kg & 250 mg/kg |

p.o. - oral administration; s.c. - subcutaneous administration; ED50 - 50% effective dose; MED - minimal effective dose.

The analgesic effects of Sch 34826 are reversible by the opioid antagonist naloxone, confirming that its mechanism of action is mediated through the enhancement of endogenous opioid signaling.

Mechanism of Action: Enkephalin Signaling Pathway

This compound exerts its pharmacological effects by modulating the enkephalin signaling pathway. The following diagram illustrates the mechanism of action.

Caption: Mechanism of action of this compound in the enkephalin signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Neprilysin (Enkephalinase) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against neprilysin using a radiolabeled substrate.

Caption: Workflow for the in vitro neprilysin inhibition assay.

Methodology:

-

Enzyme Preparation: A source of neprilysin is required, which can be a purified recombinant enzyme or a membrane preparation from a tissue known to express high levels of the enzyme (e.g., kidney or brain).

-

Substrate: A radiolabeled enkephalin, such as [³H]-Leu-enkephalin, is used as the substrate.

-

Inhibitor: this compound is prepared in a suitable buffer at various concentrations.

-

Assay: The enzyme, substrate, and inhibitor (or vehicle control) are incubated together in a suitable buffer (e.g., Tris-HCl) at 37°C for a defined period.

-

Reaction Termination: The enzymatic reaction is stopped, typically by the addition of an acid (e.g., HCl) or by boiling.

-

Product Separation: The radiolabeled product of the enzymatic reaction (e.g., [³H]-Tyr-Gly-Gly) is separated from the unreacted substrate. This can be achieved using techniques such as column chromatography (e.g., on a polystyrene resin column) or thin-layer chromatography (TLC).

-

Quantification: The amount of radiolabeled product is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Hot-Plate Test

The hot-plate test is a widely used method to assess the analgesic effects of drugs against thermally induced pain.

Methodology:

-

Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used. The apparatus is typically enclosed in a clear cylinder to keep the animal on the heated surface.

-

Animals: Mice or rats are used as experimental subjects.

-

Acclimation: Animals are acclimated to the testing room and the apparatus before the experiment.

-

Baseline Latency: The baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded for each animal before drug administration. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

Drug Administration: this compound or its prodrug Sch 34826 is administered to the test group, while a vehicle is administered to the control group.

-

Post-treatment Latency: At specific time points after drug administration, the latency to the nociceptive response is measured again.

-

Data Analysis: The analgesic effect is typically expressed as the percent of maximal possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Acetic Acid-Induced Writhing Test

This test is used to evaluate the analgesic activity of compounds against chemically induced visceral pain.

Methodology:

-

Animals: Mice are typically used for this assay.

-

Drug Administration: The test compound (e.g., Sch 34826) or vehicle is administered to the animals, usually orally or intraperitoneally.

-

Induction of Writhing: After a predetermined period for drug absorption, a dilute solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observation: Immediately after the acetic acid injection, the animals are placed in an observation chamber, and the number of writhes is counted for a specific period (e.g., 15-30 minutes).

-

Data Analysis: The analgesic effect is determined by comparing the number of writhes in the drug-treated group to the vehicle-treated control group. The results are often expressed as the percentage of inhibition of writhing.

Conclusion

This compound is a potent and selective neprilysin inhibitor with demonstrated analgesic properties in preclinical models. Its development as the active metabolite of the orally available prodrug Sch 34826 represents a successful strategy to enhance the endogenous enkephalin system for pain management. The data and experimental protocols summarized in this technical guide provide a comprehensive resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of this and similar compounds. The continued exploration of enkephalinase inhibitors holds promise for the development of novel analgesics with improved side-effect profiles compared to traditional opioid therapies.

References

The Enkephalinase Inhibitor Sch 32615: A Technical Overview of its Impact on Endogenous Enkephalins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Sch 32615, a potent inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase. By preventing the degradation of endogenous enkephalins, this compound effectively enhances the natural pain-relief and neurotransmitter-modulating actions of these opioid peptides. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Core Mechanism of Action

This compound exerts its effects by specifically inhibiting neutral endopeptidase (EC 3.4.24.11), a key enzyme responsible for the metabolic inactivation of enkephalins, including [Met⁵]- and [Leu⁵]-enkephalin. By blocking this enzymatic degradation, this compound leads to an accumulation of enkephalins in the synaptic cleft, thereby amplifying their interaction with opioid receptors and potentiating their physiological effects. This enhanced enkephalinergic tone is the foundation of this compound's pharmacological activity, most notably its analgesic properties.[1][2]

Quantitative Impact on Endogenous Enkephalins and Related Effects

While direct measurements of enkephalin concentration following this compound administration are not extensively reported in publicly available literature, studies on its orally active prodrug, SCH 34826, which is de-esterified to this compound in vivo, provide strong evidence of its effect on extracellular enkephalin levels.

Table 1: In Vitro and In Vivo Efficacy of this compound and its Prodrug

| Parameter | Value | Species/Model | Notes | Reference |

| This compound | ||||

| Ki for Met⁵-enkephalin degradation | 19.5 ± 0.9 nM | Isolated enkephalinase | Demonstrates high potency in blocking the target enzyme. | [3] |

| Analgesic ED₅₀ (parenteral) | 1.4 ng/kg s.c. | Mouse | Potentiation of D-Ala²-Met⁵-enkephalinamide analgesia. | [3] |

| Dose for increased dopamine metabolism | 1-100 mg/kg s.c. | Rat (nucleus accumbens) | Effect was dose-dependent and naloxone-reversible. | [2] |

| Antinociceptive ED₅₀ (intrathecal) | 40-83 nmol | Rat | Dependent on the specific nociceptive test (hot plate, tail flick, paw pressure). | |

| Antinociceptive ED₅₀ (intracerebral) | 6-17 µg | Rat | Microinjection into periaqueductal gray (PAG) and ventral medulla (VM). | |

| SCH 34826 (Prodrug) | ||||

| Effect on spinal perfusate [Met⁵]enkephalin-like immunoreactivity (MELI) | Up to 10-fold increase | Rat (spinal perfusates) | Dose-dependent increase in both resting and K⁺-evoked levels. | |

| Effect on tissue [Met⁵]enkephalin-like immunoreactivity (MELI) | No effect | Rat (brain and spinal cord) | Suggests the primary effect is on extracellular, not intracellular, enkephalin levels. |

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

The following sections describe the methodologies employed in key studies investigating the effects of this compound.

In Vivo Model of Surgery-Induced Analgesia

-

Objective: To determine if this compound enhances analgesia induced by surgical stress.

-

Animal Model: Male mice.

-

Anesthesia: Halothane.

-

Surgical Procedure: A midline incision was made on the anterior abdominal wall. The abdominal aorta was compressed against the vertebral column for 1 second, repeated three times at 5-second intervals.

-

Drug Administration: Immediately following surgery, animals were subcutaneously administered one of the following:

-

Vehicle (0.9% methylcellulose)

-

This compound (150 mg/kg)

-

Naloxone (5 mg/kg)

-

This compound (150 mg/kg) + Naloxone (5 mg/kg)

-

-

Analgesia Assessment: The hot-plate test was used to measure response latency. A baseline measurement was taken before any procedures. Subsequent measurements were taken at hourly intervals post-surgery.

-

Data Analysis: Hot-plate latencies were recorded, and the percentage of maximal possible effect (%MPE) was calculated. Statistical significance was determined using appropriate tests (e.g., ANOVA).

Assessment of Dopamine Metabolism

-

Objective: To evaluate the effect of this compound on dopaminergic neuron activity in different brain regions.

-

Animal Model: Male rats.

-

Drug Administration: this compound was administered subcutaneously at doses ranging from 1 to 100 mg/kg. In some experiments, the opioid antagonist naloxone (5 mg/kg, s.c.) was co-administered.

-

Tissue Collection: Animals were sacrificed 60 minutes after drug administration. The nucleus accumbens, striatum, and prefrontal cortex were dissected.

-

Neurochemical Analysis: The concentration of the major dopamine metabolite, dihydroxyphenylacetic acid (DOPAC), was measured in the brain tissue samples, likely using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: DOPAC levels in the drug-treated groups were compared to those in vehicle-treated controls to determine the effect on dopamine metabolism.

Intracerebral Microinjection for Antinociception

-

Objective: To identify specific brain regions where this compound exerts its antinociceptive effects.

-

Animal Model: Male rats with surgically implanted cannulae aimed at the periaqueductal gray (PAG), medial ventral medulla (VM), or amygdala (AM).

-

Drug Administration: this compound (1-30 µg) was microinjected unilaterally into the target brain region.

-

Nociceptive Testing: The hot-plate and tail-flick tests were used to assess the antinociceptive response. Latencies were measured before and at various time points after microinjection.

-

Data Analysis: Dose-response curves were generated, and ED₅₀ values were calculated. The effects were also tested for naloxone reversibility to confirm opioid receptor mediation.

Conclusion

References

- 1. An enkephalinase inhibitor, this compound, augments analgesia induced by surgery in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neutral endopeptidase-24.11 (enkephalinase) inhibitor, this compound, increases dopamine metabolism in the nucleus accumbens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Targets of Sch 32615 in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 32615 is a potent and selective inhibitor of the neutral endopeptidase 24.11, more commonly known as neprilysin or enkephalinase. It is the active metabolite of the orally administered prodrug, SCH 34826. Within the central nervous system (CNS), this compound exerts its effects by preventing the degradation of endogenous opioid peptides, primarily enkephalins. This technical guide provides a comprehensive overview of the biological targets of this compound in the CNS, detailing its binding affinity, selectivity, and the experimental methodologies used for its characterization.

Core Biological Target: Neprilysin (Enkephalinase)

The principal biological target of this compound in the CNS is neprilysin (EC 3.4.24.11), a zinc-dependent metalloprotease located on the surface of neurons. Neprilysin plays a crucial role in terminating the signaling of various peptides, including the endogenous opioids, enkephalins. By inhibiting neprilysin, this compound effectively increases the synaptic concentration and prolongs the action of enkephalins, leading to enhanced activation of opioid receptors and subsequent analgesic and other neuromodulatory effects.

Quantitative Analysis of Neprilysin Inhibition

The inhibitory potency of this compound against neprilysin has been quantified through in vitro enzymatic assays. The key parameter for its activity is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Target | Inhibitor | K_i_ (nM) | Substrate | Enzyme Source |

| Neprilysin (Enkephalinase) | This compound | 19.5 ± 0.9 | Met-enkephalin | Isolated Enkephalinase |

Table 1: Inhibitory Potency of this compound against Neprilysin

Selectivity Profile

A critical aspect of a drug's pharmacological profile is its selectivity for its intended target over other related enzymes or receptors. This compound has been demonstrated to be highly selective for neprilysin, with significantly lower affinity for other peptidases, even at high concentrations.

| Enzyme | Inhibitor | Concentration (µM) | % Inhibition |

| Aminopeptidase | This compound | up to 10 | No Inhibition |

| Diaminopeptidase III | This compound | up to 10 | No Inhibition |

| Angiotensin-Converting Enzyme (ACE) | This compound | up to 10 | No Inhibition |

Table 2: Selectivity of this compound against Other Peptidases [1]

Experimental Protocols

Neprilysin (Enkephalinase) Inhibition Assay

While the specific, detailed protocol used for the initial characterization of this compound is not extensively publicly documented, a representative protocol based on common methodologies of the time for determining enkephalinase activity is outlined below. This type of assay is crucial for determining the inhibitory constant (Ki) of compounds like this compound.

Objective: To determine the in vitro potency of this compound in inhibiting the degradation of a substrate (e.g., Met-enkephalin) by neprilysin.

Materials:

-

Enzyme Source: Partially purified neprilysin from rat brain tissue (e.g., striatum).

-

Substrate: Radiolabeled or fluorescently tagged enkephalin analog (e.g., [³H]-Leu-enkephalin or a fluorogenic substrate).

-

Inhibitor: this compound at various concentrations.

-

Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Reaction Termination Solution: Acidic solution (e.g., 0.1 M HCl) or other appropriate stop solution.

-

Detection Method: Scintillation counter (for radiolabeled substrates) or a fluorometer (for fluorogenic substrates), and High-Performance Liquid Chromatography (HPLC) for separation of substrate and product.

Procedure:

-

Enzyme Preparation: Homogenize rat brain striatum in cold buffer and prepare a crude membrane fraction by centrifugation. The membrane pellet, rich in neprilysin, is resuspended in the assay buffer.

-

Assay Setup: In a microcentrifuge tube or 96-well plate, combine the assay buffer, the enzyme preparation, and varying concentrations of this compound or vehicle control.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a specific time during which the enzyme is active (e.g., 20-30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding the termination solution.

-

Product Quantification: Separate the uncleaved substrate from the cleaved product using a suitable method (e.g., chromatography). Quantify the amount of product formed.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined from this curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the substrate concentration and its affinity for the enzyme (Km).

In Vivo Analgesia Assessment: Hot-Plate Test

The hot-plate test is a standard behavioral assay to assess the analgesic properties of drugs in animal models. The analgesic effects of the prodrug of this compound, SCH 34826, were demonstrated to be naloxone-reversible, indicating an opioid-mediated mechanism.

Objective: To evaluate the analgesic effect of a test compound by measuring the latency of a thermal pain response.

Materials:

-

Hot-plate apparatus with adjustable temperature.

-

Animal subjects (e.g., mice or rats).

-

Test compound (this compound or its prodrug) and vehicle control.

-

Naloxone (opioid antagonist for mechanism confirmation).

-

Timer.

Procedure:

-

Acclimation: Acclimate the animals to the testing room and handling for several days before the experiment.

-

Baseline Latency: Determine the baseline pain response latency by placing each animal on the hot plate (e.g., set to 55°C) and measuring the time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time is set (e.g., 30-60 seconds) to prevent tissue damage.

-

Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., morphine) via the desired route (e.g., subcutaneous or oral).

-

Post-treatment Latency: At specific time points after drug administration, place the animals back on the hot plate and measure their response latency.

-

Mechanism Confirmation: To confirm the involvement of opioid receptors, a separate group of animals is pre-treated with naloxone before the administration of the test compound.

-

Data Analysis: The analgesic effect is typically expressed as the percent of maximum possible effect (%MPE) or as an increase in the response latency compared to the baseline. ED50 (the dose that produces 50% of the maximum effect) or MED (minimum effective dose) values can be calculated.

Signaling Pathways and Workflows

Enkephalin Signaling Pathway in the CNS

The following diagram illustrates the mechanism of action of this compound within the enkephalin signaling pathway, leading to pain modulation.

References

In-Depth Technical Guide to Sch 32615: A Potent Enkephalinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch 32615 is a potent and selective inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase. By preventing the degradation of endogenous enkephalins, this compound enhances the activity of the endogenous opioid system, leading to analgesic and other physiological effects. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support further research and development.

Chemical Structure and Properties

This compound is the active metabolite of the orally administered prodrug Sch 34826. In vivo, Sch 34826 is de-esterified to form this compound.

IUPAC Name: N-[L-(-1-carboxy-2-phenyl)ethyl]-L-phenylalanyl-beta-alanine

Molecular Formula: C₂₁H₂₄N₂O₅

Molecular Weight: 384.43 g/mol

CAS Number: 83861-02-3

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄N₂O₅ | N/A |

| Molecular Weight | 384.43 g/mol | N/A |

| CAS Number | 83861-02-3 | N/A |

Pharmacological Properties

| Parameter | Value | Species/Assay Conditions | Reference |

| Kᵢ for Enkephalinase | 19.5 ± 0.9 nM | In vitro, inhibition of Met⁵-enkephalin degradation | [1] |

| Analgesic ED₅₀ (parenteral) | 1.4 ng/kg s.c. | Mouse, potentiation of D-Ala²-Met⁵-enkephalinamide | [1] |

| Oral Activity | Ineffective up to 30 mg/kg p.o. | Mouse, potentiation of D-Ala²-Met⁵-enkephalinamide | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by inhibiting neutral endopeptidase (NEP), a key enzyme responsible for the breakdown of enkephalins.[2][3] Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and other neurological processes. By inhibiting NEP, this compound increases the synaptic concentration and prolongs the action of enkephalins. These elevated levels of enkephalins then lead to increased activation of opioid receptors, primarily mu (µ) and delta (δ) receptors, resulting in analgesia and other opioid-mediated effects. The analgesic effects of this compound can be blocked by the opioid antagonist naloxone, confirming its mechanism of action through the opioid system.

Key Experiments and Methodologies

Enkephalinase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the degradation of enkephalins by neutral endopeptidase.

Protocol Summary: A detailed experimental protocol for the enkephalinase inhibition assay used to determine the Kᵢ of this compound is not explicitly provided in the searched literature. However, a general methodology can be inferred:

-

Enzyme Preparation: Isolation and purification of neutral endopeptidase (enkephalinase) from a suitable tissue source (e.g., rat brain striatum).

-

Substrate: Use of a labeled or unlabeled enkephalin, such as Met⁵-enkephalin, as the substrate for the enzyme.

-

Incubation: The enzyme, substrate, and varying concentrations of this compound are incubated together under controlled conditions (temperature, pH, time).

-

Detection: The amount of substrate degradation is quantified. This can be achieved by measuring the appearance of a degradation product or the disappearance of the substrate using techniques like high-performance liquid chromatography (HPLC) or radiometric assays.

-

Data Analysis: The inhibitor concentration that produces 50% inhibition (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also requires knowledge of the substrate concentration and its Michaelis-Menten constant (Kₘ) for the enzyme.

In Vivo Analgesia Assessment (Hot-Plate Test)

Objective: To evaluate the analgesic effect of this compound in animal models.

Protocol Summary: The hot-plate test is a common method to assess the response to thermal pain and is sensitive to centrally acting analgesics.

-

Apparatus: A commercially available hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

-

Animals: Mice or rats are typically used for this assay.

-

Procedure:

-

A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal before drug administration.

-

Animals are administered this compound (or its prodrug Sch 34826) or a vehicle control, typically via subcutaneous or oral routes.

-

At specified time points after drug administration, the animals are placed on the hot plate, and the latency to the nociceptive response is recorded.

-

A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

-

Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ (the dose that produces 50% of the maximal effect) can then be determined.

Pharmacokinetics

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion - ADME) for this compound are not extensively reported in the available literature. It is known that this compound is the active metabolite of the orally administered prodrug Sch 34826. This prodrug approach is designed to improve the oral bioavailability of this compound, which itself has been shown to be inactive when administered orally. The parenteral administration of this compound demonstrates its high potency, suggesting that its lack of oral activity is likely due to poor absorption or significant first-pass metabolism.

Discussion and Future Directions

This compound is a valuable research tool for investigating the role of the endogenous opioid system in various physiological and pathological processes. Its high potency and selectivity for neutral endopeptidase make it a suitable compound for in vitro and in vivo studies. The development of its prodrug, Sch 34826, has enabled the exploration of its effects following oral administration.

Future research could focus on a more detailed characterization of the pharmacokinetic profile of this compound to better understand its absorption, distribution, metabolism, and excretion. Further studies could also explore the therapeutic potential of enkephalinase inhibitors like this compound in a broader range of conditions beyond pain, such as mood disorders and substance abuse, where the endogenous opioid system is implicated. Additionally, a full elucidation of its chemical structure through modern analytical techniques and its publication would be highly beneficial to the scientific community.

References

- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]

- 3. The role of enkephalinergic systems in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research Applications for Sch 32615: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 32615 is a potent and selective inhibitor of the enzyme neprilysin, also known as enkephalinase or neutral endopeptidase (NEP). Neprilysin is a zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides, most notably the enkephalins, which are endogenous opioid peptides involved in pain modulation. By inhibiting neprilysin, this compound effectively increases the local concentrations of enkephalins, thereby potentiating their analgesic effects. This technical guide provides an in-depth overview of the early-stage research applications of this compound, focusing on its mechanism of action, relevant quantitative data, and detailed experimental protocols for its investigation.

Mechanism of Action: Neprilysin Inhibition

This compound exerts its pharmacological effects by competitively inhibiting neprilysin. This enzyme is strategically located on the plasma membrane of various cells, where it cleaves and inactivates a range of signaling peptides. The primary consequence of neprilysin inhibition by this compound is the protection of enkephalins (Met-enkephalin and Leu-enkephalin) from degradation. The elevated levels of enkephalins lead to enhanced activation of opioid receptors (mu, delta, and kappa), which are G-protein coupled receptors. This activation triggers a cascade of intracellular events, including the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, inhibition of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels. The net effect is a reduction in neuronal excitability and the inhibition of neurotransmitter release, which underlies the analgesic and other central nervous system effects of this compound.

Beyond enkephalins, neprilysin also degrades other bioactive peptides such as substance P, a key mediator of pain and inflammation. Therefore, inhibition of neprilysin by this compound can also modulate the activity of these other peptide systems, contributing to its overall pharmacological profile. This compound is the active, de-esterified form of the orally active prodrug SCH 34826.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in early-stage research.

| Parameter | Value | Species | Assay Condition |

| In Vitro Efficacy | |||

| Ki (Neprilysin) | 19.5 ± 0.9 nM | - | Inhibition of Met5-enkephalin degradation |

| In Vivo Efficacy (Analgesia) | |||

| ED50 (parenteral) | 1.4 ng/kg (s.c.) | Mouse | Potentiation of D-Ala2-Met5-enkephalinamide |

| MED (oral, as prodrug) | 1 mg/kg | Rat | Potentiation of D-Ala2-Met5-enkephalinamide |

| MED (oral, as prodrug) | 30 mg/kg | Mouse | Low temperature hot-plate test |

| MED (oral, as prodrug) | 30 mg/kg | Mouse | Acetic acid-induced writhing test |

| MED (oral, as prodrug) | 10 mg/kg | Rat | Stress-induced analgesia test |

| MED (oral, as prodrug) | 100 mg/kg | Rat | Modified yeast-paw test |

Experimental Protocols

In Vitro Neprilysin (Enkephalinase) Inhibition Assay

This protocol is adapted from commercially available neprilysin activity assay kits and can be used to determine the inhibitory potency of this compound.

Materials:

-

Recombinant human neprilysin

-

Neprilysin assay buffer (e.g., 50 mM Tris, pH 7.5)

-

Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~328/393 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in neprilysin assay buffer to create a range of inhibitor concentrations.

-

In a 96-well microplate, add the following to each well:

-

Neprilysin assay buffer

-

This compound solution (or vehicle for control)

-

Recombinant human neprilysin solution

-

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic neprilysin substrate to each well.

-

Immediately begin monitoring the fluorescence intensity in a kinetic mode at 37°C for at least 30 minutes.

-

Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve) for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

In Vivo Analgesia Assessment: Hot-Plate Test in Mice

This protocol is based on studies investigating the analgesic effects of this compound.

Materials:

-

Hot-plate apparatus with adjustable temperature

-

Male Swiss-Webster mice (20-25 g)

-

This compound solution (for subcutaneous injection)

-

Vehicle control (e.g., saline)

-

Timer

Procedure:

-

Habituate the mice to the testing room for at least 30 minutes before the experiment.

-

Set the hot-plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

-

Gently place a mouse on the hot plate and immediately start the timer.

-

Observe the mouse for signs of nociception, such as licking a hind paw or jumping.

-

Stop the timer at the first sign of nociception and record the latency. This is the baseline latency.

-

To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the mouse does not respond by the cut-off time, it should be removed from the hot plate, and the cut-off time recorded as its latency.

-

Administer this compound or vehicle control subcutaneously.

-

At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), repeat the hot-plate test for each mouse.

-

The analgesic effect is determined by a significant increase in the post-drug latency compared to the baseline and vehicle control latencies.

In Vivo Assessment of Airway Responses in Guinea Pigs

This protocol outlines a general procedure for assessing the effect of this compound on airway responses, which can be adapted from studies on neprilysin's role in the respiratory system.

Materials:

-

Male Hartley guinea pigs (300-400 g)

-

Anesthetic (e.g., urethane)

-

Tracheal cannula

-

Ventilator

-

Aerosol delivery system

-

Pressure transducer to measure pulmonary inflation pressure

-

This compound solution (for intravenous or aerosol administration)

-

Bronchoconstrictor agent (e.g., substance P or methacholine)

Procedure:

-

Anesthetize the guinea pig and perform a tracheotomy to insert a tracheal cannula.

-

Mechanically ventilate the animal at a constant tidal volume and frequency.

-

Monitor and record the baseline pulmonary inflation pressure.

-

Administer this compound or vehicle control via the desired route (e.g., intravenous injection or aerosol inhalation).

-

After a suitable pre-treatment time, challenge the animal with an aerosolized bronchoconstrictor agent.

-

Continuously record the pulmonary inflation pressure during and after the bronchoconstrictor challenge.

-

The effect of this compound is determined by a potentiation of the bronchoconstrictor-induced increase in pulmonary inflation pressure, indicating that neprilysin plays a role in degrading the bronchoconstrictor agent. Measurements of pulmonary conductance and dynamic compliance can also be made using appropriate equipment and software to provide a more detailed assessment of airway mechanics.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of neprilysin and its substrates, particularly the enkephalins. Its potent and selective inhibitory activity makes it suitable for a range of in vitro and in vivo studies aimed at understanding pain mechanisms, opioid signaling, and the modulation of other peptide-mediated processes. The experimental protocols provided in this guide offer a starting point for researchers to explore the diverse applications of this compound in early-stage drug discovery and development.

References

The Role of Enkephalinase in Pain Pathways: A Technical Guide

Executive Summary: The endogenous opioid system, a cornerstone of the body's intrinsic pain modulation circuitry, relies on signaling by opioid peptides such as enkephalins. The potency and duration of this endogenous analgesia are tightly regulated by enzymatic degradation. Enkephalinases, primarily neprilysin (NEP) and aminopeptidase N (APN), are key metalloproteases responsible for the rapid inactivation of enkephalins in the synaptic cleft. Inhibiting these enzymes presents a compelling therapeutic strategy to enhance and prolong the body's natural pain-relieving mechanisms. This guide provides a detailed examination of the role of enkephalinase in pain pathways, the mechanism of action of enkephalinase inhibitors, quantitative data on their efficacy, and detailed protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.

The Endogenous Opioid System and Pain Modulation

Pain is a complex sensory and emotional experience crucial for survival, yet chronic pain remains a significant clinical challenge. The body possesses an endogenous opioid system that naturally modulates nociceptive signals. This system comprises opioid peptides (enkephalins, endorphins, and dynorphins), their corresponding G protein-coupled receptors (μ, δ, and κ), and the enzymes that regulate peptide signaling.[1][2] Enkephalins, released in response to painful or stressful stimuli, act as neurotransmitters in both the central and peripheral nervous systems to attenuate pain perception.[1][3] They bind to opioid receptors, primarily the delta-opioid receptor (DOR) and to a lesser extent the mu-opioid receptor (MOR), leading to the inhibition of pain signal transmission.[3]

Enkephalin Signaling in Nociceptive Pathways

Enkephalins exert their analgesic effects at multiple levels of the nervous system.

-

Spinal Level (Ascending Pathway): In the dorsal horn of the spinal cord, primary afferent neurons release excitatory neurotransmitters like glutamate and substance P upon tissue damage, transmitting pain signals to higher brain centers. Interneurons release enkephalins, which bind to presynaptic opioid receptors on the primary afferent terminals, inhibiting the release of these excitatory neurotransmitters. They also bind to postsynaptic receptors on second-order neurons, causing hyperpolarization and reducing the propagation of the pain signal up the spinothalamic tract.

-

Supraspinal Level (Descending Pathway): Enkephalins also activate descending pain-modulating pathways. By acting on structures like the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM), they can disinhibit pathways that ultimately suppress nociceptive transmission at the spinal level.

The physiological action of enkephalins is short-lived due to their rapid breakdown by peptidases in the synaptic cleft. This rapid inactivation finely tunes their signaling but also limits their therapeutic potential if harnessed directly.

Enkephalinase: The Regulatory Gatekeeper

The term "enkephalinase" refers to the enzymes responsible for hydrolyzing and inactivating enkephalins. The two primary enzymes are:

-

Neprilysin (NEP): Also known as neutral endopeptidase (NEP) or CD10, this zinc-metallopeptidase cleaves enkephalins at the Gly-Phe bond. It is widely distributed throughout the body and is a major enkephalin-degrading enzyme in the brain.

-

Aminopeptidase N (APN): Also known as CD13, APN cleaves the N-terminal Tyr-Gly bond of enkephalins.

The concerted action of these enzymes ensures that the analgesic signal provided by enkephalins is terminated swiftly, preventing over-inhibition of neuronal circuits.

Therapeutic Strategy: Enkephalinase Inhibition

Instead of administering exogenous opioids, which can lead to tolerance, dependence, and respiratory depression, an alternative strategy is to enhance the body's own pain-control system. This is achieved through the use of enkephalinase inhibitors (EIs).

Mechanism of Action

EIs work by blocking the active sites of NEP and/or APN, preventing them from breaking down enkephalins. This action increases the half-life and concentration of endogenous enkephalins in the synaptic cleft, leading to a more sustained and potent activation of opioid receptors. A key advantage of this approach is its site-specificity; EIs amplify the analgesic effect only where and when enkephalins are being physiologically released in response to a painful stimulus. This "on-demand" enhancement is postulated to be the reason for the reduced side-effect profile compared to exogenous opioids, which activate receptors globally.

Dual Enkephalinase Inhibitors (DENKIs)

Because both NEP and APN are involved in enkephalin catabolism, compounds that inhibit both enzymes simultaneously—known as dual enkephalinase inhibitors (DENKIs)—have been found to be more effective than those that inhibit only one. Compounds like RB-101 and PL37 are examples of DENKIs that have shown significant analgesic effects in preclinical models.

Preclinical and Clinical Evidence

The analgesic potential of enkephalinase inhibitors has been demonstrated in numerous animal models and early human trials.

Quantitative Data on Inhibitor Potency and Efficacy

The potency of enkephalinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ), while in vivo efficacy is often measured by the median effective dose (ED₅₀) required to produce an analgesic effect in a specific pain model.

| Compound | Inhibitor Type | Target(s) | Potency (IC₅₀ / Kᵢ) | Source |

| Sacubitril (active metabolite LBQ657) | Single EI | NEP | IC₅₀ = 5 nM | |

| VGCGRRYCSN | Single EI | APN | IC₅₀ = 2.01 µM | |

| G4 Peptide | Single EI | APN | Kᵢ = 21 nM | |

| Thiorphan | Single EI | NEP | IC₅₀ = 1.8 nM | |

| Bestatin | Single EI | APN | IC₅₀ = 4.48 µM | |

| RB-101 | DENKI (Prodrug) | NEP & APN | Not directly applicable (prodrug) | |

| PL37 | DENKI | NEP & APN | Not specified |

Table 1: In Vitro Potency of Selected Enkephalinase Inhibitors.

| Compound | Animal Model | Pain Type | Route | Efficacy (ED₅₀) | Source |

| Racecadotril (Ecadotril) | Mouse Hot-Plate | Thermal | i.v. | 0.4 mg/kg | |

| Racecadotril (Retorphan) | Mouse Hot-Plate | Thermal | i.v. | 0.8 mg/kg | |

| PL37 | Rat ISDN Model | Migraine (Mechanical Allodynia) | Oral | 1.1 mg/kg | |

| PL37 | Mouse Restraint Stress Model | Migraine (Mechanical Allodynia) | i.v. | Effective at 10 mg/kg (ED₅₀ not stated) | |

| PL37 | Mouse Restraint Stress Model | Migraine (Mechanical Allodynia) | Oral | Effective at 20 mg/kg (ED₅₀ not stated) |

Table 2: In Vivo Analgesic Efficacy of Selected Enkephalinase Inhibitors.

Key Experimental Protocols

Evaluating novel enkephalinase inhibitors requires a combination of in vitro enzymatic assays and in vivo behavioral models of pain.

In Vitro: Measuring Neprilysin (NEP) Inhibitory Activity

This protocol describes a common fluorometric assay to determine the IC₅₀ of a test compound against NEP.

-

Principle: Active NEP cleaves a specific, non-fluorescent substrate (e.g., an Abz-based peptide) to release a fluorescent product (Abz), which can be quantified. An inhibitor will reduce the rate of this reaction.

-

Materials:

-

Recombinant human Neprilysin

-

NEP Assay Buffer (e.g., 50 mM Tris, pH 7.4)

-

Fluorogenic NEP Substrate

-

Test Inhibitor Compound (serial dilutions)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (e.g., Ex/Em = 330/430 nm)

-

-

Procedure:

-